molecular formula C20H17N3O4S B2664905 N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941904-17-2

N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2664905
CAS No.: 941904-17-2
M. Wt: 395.43
InChI Key: DUFVJJQRORKENW-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. The structure of this compound features a dihydropyridine core, which is known for its importance in medicinal chemistry, particularly in the development of calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis

    • The synthesis begins with the preparation of the dihydropyridine core. This is typically achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonium acetate.

    • The nitro group can be introduced via nitration of a suitable precursor, such as a benzyl derivative, under acidic conditions.

    • The methylthio group can be incorporated through a nucleophilic substitution reaction, using a thiol derivative.

  • Reaction Conditions

    • Typical reaction conditions may include temperatures ranging from 0°C to 100°C, depending on the step.

    • Solvents such as ethanol, dichloromethane, or acetonitrile are commonly used.

    • Catalysts and reagents like sodium hydride or potassium carbonate may be employed to facilitate certain steps.

Industrial Production Methods

  • Industrial production would scale up the synthetic routes with adjustments for efficiency and safety.

  • Continuous flow chemistry might be utilized to enhance reaction rates and yields.

  • Advanced purification techniques, such as column chromatography and recrystallization, ensure the compound's purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation

    • The compound may undergo oxidation reactions, particularly at the sulfur and dihydropyridine moieties.

    • Common oxidizing agents include hydrogen peroxide or meta-chloroperoxybenzoic acid.

  • Reduction

    • Reduction reactions can target the nitro group, converting it to an amine.

    • Reagents like lithium aluminum hydride or catalytic hydrogenation are used for this purpose.

  • Substitution

    • Nucleophilic or electrophilic substitution reactions may occur on the aromatic rings.

    • Halogenation or nitration reactions can introduce new substituents to the phenyl rings.

Common Reagents and Conditions

  • Reagents such as Grignard reagents or organolithium compounds for nucleophilic additions.

  • Acids like sulfuric acid or Lewis acids for electrophilic aromatic substitutions.

Major Products Formed from These Reactions

  • Oxidation can produce sulfoxides or sulfones.

  • Reduction leads to amines or other reduced derivatives.

  • Substitution reactions yield various substituted aromatic compounds.

Scientific Research Applications

  • Chemistry

    • Investigated for its potential use as a building block in organic synthesis.

    • Studied for its reactivity and stability under various chemical conditions.

  • Biology

  • Medicine

    • The dihydropyridine core is a key feature in many calcium channel blockers, suggesting potential cardiovascular applications.

    • May be explored for its therapeutic effects in other medical conditions.

  • Industry

    • Potential use in the development of new materials or as an intermediate in the synthesis of complex molecules.

Mechanism of Action

  • The compound's mechanism of action is likely related to its interaction with specific molecular targets, such as calcium channels.

  • It may modulate these channels by binding to them and altering their function, leading to physiological effects.

  • Other pathways may include interactions with enzymes or receptors involved in cellular signaling.

Comparison with Similar Compounds

  • Nifedipine: : Another dihydropyridine-based calcium channel blocker, well-known in the medical field.

  • Amlodipine: : Similar to nifedipine but with a longer duration of action.

  • Isradipine: : Yet another compound with a dihydropyridine core, used in treating hypertension.

List of Similar Compounds

  • Nifedipine

  • Amlodipine

  • Isradipine

  • Felodipine

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-28-18-10-3-2-9-17(18)21-19(24)16-8-5-11-22(20(16)25)13-14-6-4-7-15(12-14)23(26)27/h2-12H,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFVJJQRORKENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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